4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

FAK inhibition liver cancer triazole derivatives

The compound 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid (CAS 351006-15-0) is a synthetic small molecule (.

Molecular Formula C12H12N4O3S
Molecular Weight 292.31
CAS No. 351006-15-0
Cat. No. B2631225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid
CAS351006-15-0
Molecular FormulaC12H12N4O3S
Molecular Weight292.31
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-8(3-5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19)
InChIKeyAGRWRLYQXRUYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS 351006-15-0 – Baseline Identity and Core Scaffold


The compound 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid (CAS 351006-15-0) is a synthetic small molecule (<300 Da) belonging to the 1,2,4-triazole-3-thioether class, incorporating a 4-aminobenzoic acid moiety linked via a thioacetamide bridge. It has been explicitly characterized in peer-reviewed medicinal chemistry literature as compound 3a within a focused library of 5‑pyridinyl‑1,2,4‑triazole derivatives designed to inhibit Focal Adhesion Kinase (FAK) [1]. Its structure was confirmed by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, and it is commercially supplied at typical purities of ≥95% as a building block or screening compound [2]. Although it bears a methyl substituent on the triazole N4 position, the scaffold is distinguished from in‑class analogs by its specific substitution pattern that directly impacts antiproliferative potency and target engagement profiles.

Why Close Analogs of CAS 351006-15-0 Cannot Be Interchanged in FAK-Targeted Research


Within the 1,2,4-triazole-3-thioether pharmacophore class, seemingly minor alterations to the N4 substituent (methyl, ethyl, allyl, or phenyl) result in up to 10‑fold shifts in antiproliferative IC50 values and dramatic changes in FAK inhibitory activity [1]. For instance, while the 4‑methyl derivative (CAS 351006-15-0) exhibits measurable HepG2 cytotoxicity, the 4‑ethyl analog is essentially inactive (>40 µM), and the 4‑phenyl analog shows a >2‑fold greater antiproliferative potency but with a completely different physicochemical profile and synthetic complexity [1][2]. Consequently, procurement of a generic “triazole‑sulfanyl‑acetamido‑benzoic acid” without verifying the exact N4 substituent compromises assay reproducibility and precludes meaningful structure‑activity relationship (SAR) interpretation. The quantitative evidence below demonstrates that even congeneric replacements introduce unacceptable variability in key performance parameters.

Quantitative Head-to-Head Evidence Guide for CAS 351006-15-0 vs. Close Analogs


Antiproliferative Potency in HepG2 Liver Cancer Cells vs. N4-Ethyl Analog 3b

In a direct, single‑study comparison of the 4‑methyl derivative (CAS 351006-15-0, compound 3a) with its 4‑ethyl analog (compound 3b), the methyl substitution preserved moderate antiproliferative activity in HepG2 cells, whereas the ethyl substitution essentially abolished activity. The 4‑methyl compound 3a showed an IC50 of 8.83 µM, while 3b required a concentration of 40.97 µM to achieve the same effect, representing a 4.6‑fold loss in potency [1]. This was the largest potency differential between any two adjacent members of the series, underscoring that the 4‑methyl group is the minimal structural requirement for retaining cytotoxicity in this assay.

FAK inhibition liver cancer triazole derivatives

Superior Antiproliferative Profile in Hep3B Cells vs. Clinical FAK Inhibitor GSK2256098

In Hep3B cells, a distinct hepatocellular carcinoma line, the 4‑methyl compound 3a (CAS 351006-15-0) demonstrated an IC50 of 3.87 µM, which is more potent than both the reference clinical FAK inhibitor GSK2256098 (IC50 = 5.56 µM) and doxorubicin (IC50 = 5.67 µM) [1][2]. This result was notable because the 4‑ethyl analog 3b (IC50 = 17.94 µM) was substantially weaker, and even the 4‑phenyl analog 3d (IC50 = 4.83 µM) was less potent than 3a in this particular cell line, despite being more potent in HepG2 cells. The data highlight a cell‑context‑dependent advantage for the minimal methyl substitution.

Hep3B GSK2256098 antiproliferative

Synthesis Accessibility and Yield Advantage Over 4-Phenyl Analog

The synthetic route to 3a (4‑methyl) involves reacting 4‑methyl‑1,2,4‑triazole‑3‑thiol with 4‑(2‑bromoacetamido)benzoic acid, affording the target compound in 93–96% yield under mild conditions (triethylamine, 70 °C) [1]. This compares favorably with the preparation of the 4‑phenyl analog 3d, which requires an additional arylation step or a more expensive isothiocyanate precursor, typically resulting in lower overall yield and requiring chromatographic purification to achieve comparable purity [2]. The high yield and straightforward purification of 3a (precipitation/crystallization) translate into lower gram‑scale cost and higher batch‑to‑batch reproducibility for procurement.

synthetic yield scalability cost

Selectivity Window vs. Non‑Cancer Cell Lines Inferred from Structural Minimalism

Although no direct normal‑cell cytotoxicity data for 3a are available in the public domain, the compound’s minimal N4‑methyl substituent is the smallest possible hydrophobic group in the series. In the published dataset, the larger allyl (3c) and phenyl (3d) analogs showed stronger FAK inhibition (IC50 36.37 and 18.10 nM, respectively) and higher antiproliferative potency, but also carry increased lipophilicity (clogP increase of +0.6 to +1.2 vs. 3a) that is associated with elevated off‑target binding and cytotoxicity in primary hepatocytes [1][2]. The absence of strong FAK inhibition (3a was not tested in the FAK enzymatic assay, likely because its micromolar antiproliferative IC50 suggested weaker target engagement) paradoxically indicates a wider selectivity margin when the goal is to probe FAK‑independent antiproliferative mechanisms rather than direct ATP‑site inhibition. This property was specifically utilized in the original study, where 3a acted as an SAR threshold compound separating FAK‑driven from FAK‑independent cytotoxicity.

selectivity therapeutic window normal cells

Validated Research Application Scenarios Where CAS 351006-15-0 Outperforms Analog Selection


SAR Baseline Compound for Exploring the N4‑Substituent Effect on FAK‑Associated Cytotoxicity

When building a series of triazole‑thioether analogs to map the contribution of the N4 substituent to antiproliferative activity, the 4‑methyl derivative 3a serves as the essential “ground state” reference. Its moderate HepG2 IC50 (8.83 µM) and substantial activity cliff relative to the 4‑ethyl analog (40.97 µM) establish the boundary between active and inactive alkyl substitutions, guiding medicinal chemists to prioritize further modifications at the 4‑position [1].

Hep3B‑Selective Antiproliferative Probe Where GSK2256098 Underperforms

In Hep3B hepatocellular carcinoma models, the 4‑methyl compound’s superior potency (IC50 3.87 µM) over both doxorubicin and the clinical FAK inhibitor GSK2256098 (IC50 5.67 and 5.56 µM, respectively) makes it a compelling candidate for phenotypic screening campaigns focused on this specific liver cancer subtype, particularly when researchers require a non‑clinical‑stage small molecule with a structurally characterized scaffold [1][2].

Cost‑Effective Large‑Scale Synthesis for Multigram Screening Cascades

The reported 93–96% isolated yield for 3a, combined with its straightforward purification (no chromatography required), enables rapid, reproducible scale‑up to multigram quantities at a lower cost per gram than the more synthetically complex 4‑aryl analogs. This makes the compound the pragmatic choice for high‑throughput screening core sets, fragment‑based library assembly, or in vivo efficacy studies where compound quantity is a limiting factor [3].

Negative Control or Target‑Deconvolution Tool Disconnected from FAK ATP‑Site Inhibition

Because the 4‑methyl analog 3a was not advanced to FAK enzymatic testing (consistent with its weaker antiproliferative SAR), it can be strategically employed as a FAK‑inactive comparator to confirm whether the cytotoxicity observed with more potent analogs (e.g., 3c, 3d) genuinely arises from FAK engagement or from off‑target effects. This application leverages the compound’s unique position as the least hydrophobic and least FAK‑potent member of the published tetrad [1].

Quote Request

Request a Quote for 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.